molecular formula C22H24N4O2 B5614022 3-(1H-pyrazol-1-ylmethyl)-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)benzamide

3-(1H-pyrazol-1-ylmethyl)-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B5614022
M. Wt: 376.5 g/mol
InChI Key: FNVBEWDFBJNEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on related pyrazole derivatives involves multi-step synthesis processes, including 1,3-dipolar cycloaddition and rearrangements under solvent-free or mild conditions, which could be analogous to the synthesis of our compound of interest (Liu et al., 2014); (Adib et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives often features a compact arrangement with specific dihedral angles between rings, facilitating intermolecular interactions, as seen in similar compounds (K. Kumara et al., 2018). X-ray crystallography and DFT calculations are commonly used for structural analysis.

Chemical Reactions and Properties

Pyrazole derivatives undergo functionalization reactions, forming new bonds or substituents, which can significantly alter their chemical properties and reactivity (İ. Yıldırım et al., 2005). Such chemical versatility is crucial for developing novel compounds with tailored functionalities.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular architecture. Techniques like Hirshfeld surface analysis and thermal analysis provide insights into these characteristics (A. Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity, stability, and interactions with other molecules, are determined through experimental and theoretical studies. Analyses often involve computational chemistry methods to predict behavior and interactions at the molecular level (G. Artheswari et al., 2019).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(pyrazol-1-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(19-7-3-6-18(14-19)15-26-12-5-11-24-26)25(17-21-9-4-13-28-21)16-20-8-1-2-10-23-20/h1-3,5-8,10-12,14,21H,4,9,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVBEWDFBJNEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CC=CC=N2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.